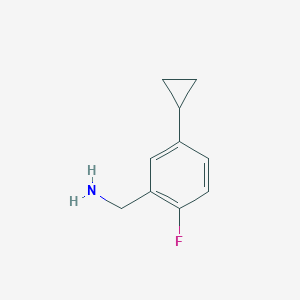

(5-Cyclopropyl-2-fluorophenyl)methanamine

Description

Properties

IUPAC Name |

(5-cyclopropyl-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-5,7H,1-2,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPMVQGETXGBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-Cyclopropyl-2-fluorophenyl)methanamine CAS number 1014979-14-6 properties

An In-depth Technical Guide to (5-Cyclopropyl-2-fluorophenyl)methanamine (CAS 1014979-14-6)

Introduction

This compound is a substituted benzylamine derivative recognized for its utility as a key building block in synthetic and medicinal chemistry. Its chemical structure, incorporating both a cyclopropyl group and a fluorine atom on the phenyl ring, makes it a valuable intermediate for the development of complex molecules, particularly in the pharmaceutical industry.

The strategic incorporation of these specific moieties is a deliberate choice in modern drug design. The cyclopropyl group, a small, strained carbocycle, acts as a rigid, three-dimensional scaffold and is often used as a bioisosteric replacement for gem-dimethyl or vinyl groups.[1] This rigidity can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the high sp3 character and the unique electronic nature of the cyclopropyl ring can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]

The fluorine atom at the ortho-position to the aminomethyl group provides additional advantages. Fluorine's high electronegativity can modulate the basicity (pKa) of the amine, influence molecular conformation, and block sites of potential metabolism. It can also participate in favorable hydrogen bonding or dipole-dipole interactions within a protein's binding pocket. Consequently, this compound is frequently employed in the synthesis of kinase inhibitors for cancer therapy and other bioactive compounds where target selectivity and a favorable pharmacokinetic profile are critical.[3] This guide provides a comprehensive overview of its properties, a plausible synthetic approach, and its applications for researchers in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| CAS Number | 1014979-14-6 | [4][5] |

| Molecular Formula | C₁₀H₁₂FN | [4][5] |

| Molecular Weight | 165.21 g/mol | [3][5] |

| Appearance | Liquid | [4][6] |

| Purity | ≥95% - 97% | [3][4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [5] |

| InChI Key | LIPMVQGETXGBLZ-UHFFFAOYSA-N | [4][6] |

| SMILES | NCC1=CC(C2CC2)=CC=C1F |

Spectroscopic Profile

While specific, experimentally-derived spectra for this compound are not widely published in peer-reviewed literature, its structural features allow for the prediction of its key spectroscopic characteristics.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Predicted collision cross-section (CCS) values, useful for ion mobility-mass spectrometry, are available for various adducts.[7]

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.10266 | 128.5 |

| [M+Na]⁺ | 188.08460 | 138.4 |

| [M+K]⁺ | 204.05854 | 134.6 |

| [M-H]⁻ | 164.08810 | 134.8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the fluorine, cyclopropyl, and aminomethyl substituents. The benzylic protons (-CH₂) would likely appear as a singlet or a doublet adjacent to the amine. The protons of the primary amine (-NH₂) would be a broad singlet. The cyclopropyl group would exhibit complex multiplets in the aliphatic region (typically 0.5-1.5 ppm).

-

¹³C NMR: The spectrum would display ten unique carbon signals. The carbon atom bonded to the fluorine would show a large one-bond C-F coupling constant. Other aromatic carbons would exhibit smaller two- and three-bond C-F couplings, which are invaluable for definitive signal assignment.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible bonds. The primary amine can be derived from the reduction of a nitrile group, a highly reliable transformation. The cyclopropyl group can be installed onto the aromatic ring via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.

Proposed Synthetic Pathway

This proposed synthesis begins with commercially available 5-bromo-2-fluorobenzonitrile and uses a two-step sequence of Suzuki coupling and nitrile reduction.

Experimental Protocol:

Step 1: Suzuki Coupling to Synthesize 5-Cyclopropyl-2-fluorobenzonitrile

-

Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-fluorobenzonitrile (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichlorobis(diphenylphosphino)ferrocene)palladium(II) (0.05 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the intermediate nitrile.

Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is crucial for achieving high efficiency in cross-coupling reactions involving aryl bromides. The aqueous base (K₂CO₃) is essential for activating the boronic acid in the catalytic cycle.

Step 2: Nitrile Reduction to Synthesize this compound

-

Setup: Dissolve the purified 5-cyclopropyl-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2.0 eq) in THF, to the cooled solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete by TLC/LC-MS.

-

Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water dropwise, followed by 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely destroying excess LiAlH₄ and precipitating aluminum salts.

-

Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by distillation or chromatography if necessary.

Causality: LiAlH₄ is a potent, unselective reducing agent capable of reducing the nitrile to a primary amine. The reaction is performed in an anhydrous aprotic solvent like THF as LiAlH₄ reacts violently with water. The careful, sequential quenching procedure is a standard and validated method for ensuring safety and achieving a clean product.

Chemical Reactivity and Applications

Role in Medicinal Chemistry

The title compound is primarily an intermediate, meaning its value lies in its subsequent reactions to build more complex molecules.[3] The primary amine serves as a versatile chemical handle for a wide range of transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or acyl chlorides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

N-Alkylation: Reaction with alkyl halides.

-

Urea/Thiourea formation: Reaction with isocyanates or isothiocyanates.

The combination of the cyclopropyl and fluoro-phenyl motifs provides a unique structural and electronic profile that medicinal chemists leverage to optimize drug candidates.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling by trained personnel in a controlled laboratory setting.

| Hazard Class | GHS Classification | Pictogram | Precautionary Statement |

| Acute Toxicity | Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion | Category 1B/1C | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage |

Data compiled from supplier Safety Data Sheets (SDS).[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[8] Do not breathe vapors or mists.

Storage and Handling

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Handle under an inert atmosphere (e.g., nitrogen) to prevent degradation.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting.[5] Rinse mouth with water. If the victim is conscious, give small quantities of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow product to enter drains.

Conclusion

This compound, CAS 1014979-14-6, is a strategically designed chemical intermediate of significant value to the drug discovery and development community. Its structure provides a unique combination of conformational rigidity, metabolic stability, and versatile chemical reactivity. Understanding its properties, synthetic routes, and safety requirements is essential for its effective and safe utilization in the creation of next-generation therapeutics. This guide serves as a technical resource to empower researchers in leveraging this potent building block for their scientific endeavors.

References

-

This compound. MySkinRecipes. [Link]

-

This compound. Lead Sciences. [Link]

-

This compound (C10H12FN). PubChemLite. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C10H12FN) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

Molecular weight and formula of (5-Cyclopropyl-2-fluorophenyl)methanamine

An In-Depth Technical Guide: (5-Cyclopropyl-2-fluorophenyl)methanamine

Abstract

This compound is a pivotal primary amine building block in modern medicinal chemistry. Its unique structural composition, featuring a cyclopropyl group and a fluorine substituent on a benzylamine core, imparts desirable physicochemical and metabolic properties to parent molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. Detailed protocols and mechanistic insights are provided for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physical Characteristics

This compound is a substituted aromatic amine recognized for its utility as a versatile chemical intermediate. The presence of both a strained cyclopropyl ring and an electronegative fluorine atom significantly influences the molecule's conformational rigidity, metabolic stability, and binding interactions when incorporated into larger bioactive compounds.

Key Properties Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FN | [1][2][3][4] |

| Molecular Weight | 165.21 g/mol | [1][5] |

| Monoisotopic Mass | 165.09538 Da | [4] |

| CAS Number | 1014979-14-6 | [1][2][3] |

| Appearance | Liquid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][3] |

| InChI Key | LIPMVQGETXGBLZ-UHFFFAOYSA-N | [2][4] |

Structural Significance in Drug Design

The two key structural motifs of this molecule, the cyclopropyl group and the fluorine atom, are strategically employed in drug design for several reasons:

-

Cyclopropyl Group: This three-membered ring acts as a "bioisostere" for other groups like gem-dimethyl or vinyl moieties.[6] Its rigid structure provides conformational constraint, which can lock a drug molecule into its bioactive conformation, enhancing binding affinity for its biological target.[6] Furthermore, the C-H bonds in a cyclopropane ring are stronger than in typical alkyl chains, making the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes and thus improving the metabolic stability of the drug candidate.[6]

-

Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[7] Its introduction can profoundly influence a molecule's pKa, membrane permeability, and metabolic pathways.[7] In this specific molecule, the fluorine at the 2-position (ortho to the aminomethyl group) can modulate the basicity of the amine and introduce specific electronic interactions (e.g., hydrogen bonding, dipole interactions) with target proteins, potentially enhancing binding selectivity and potency.

Synthesis and Manufacturing

The synthesis of this compound typically starts from a commercially available substituted benzaldehyde or benzonitrile. A common and logical retrosynthetic approach involves the reduction of a nitrile to a primary amine.

Illustrative Synthetic Pathway: Reduction of 5-Cyclopropyl-2-fluorobenzonitrile

A prevalent method for synthesizing aryl-methanamines is the reduction of the corresponding benzonitrile. This transformation is reliable and can be achieved using various reducing agents.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. PubChemLite - this compound (C10H12FN) [pubchemlite.lcsb.uni.lu]

- 5. 844817-70-5|Cyclopropyl(2-fluorophenyl)methanamine|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of (5-Cyclopropyl-2-fluorophenyl)methanamine

Abstract

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (5-Cyclopropyl-2-fluorophenyl)methanamine (Molecular Formula: C₁₀H₁₂FN, Molecular Weight: 165.21 g/mol ) possesses a trisubstituted benzene ring, a primary amine, and a cyclopropyl group. Each of these features will generate a distinct and identifiable signal in the various spectroscopic techniques discussed.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum is predicted to be well-resolved, with distinct regions for aromatic, aminomethyl, and cyclopropyl protons.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal from the solvent.

-

Optimize magnetic field homogeneity (shimming).

-

Acquire the spectrum using a standard pulse sequence with typical parameters: pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-6 | ~7.15 | dd | J(H-F) ≈ 5-7, J(H-H) ≈ 2.5 | 1H |

| H-3 | ~6.95 | ddd | J(H-F) ≈ 9-11, J(H-H) ≈ 8.5, 2.5 | 1H |

| H-4 | ~6.85 | t | J(H-H) ≈ 8.5 | 1H |

| -CH₂NH₂ | ~3.88 | s | - | 2H |

| -NH₂ | ~1.55 | br s | - | 2H |

| Cyclopropyl-CH | ~1.85 | m (tt) | J ≈ 8.5, 5.0 | 1H |

| Cyclopropyl-CH₂ | ~0.90 | m | - | 2H |

| Cyclopropyl-CH₂' | ~0.65 | m | - | 2H |

Interpretation and Causality

-

Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons are distinct due to the substitution pattern. The proton at the C6 position is expected to appear furthest downfield, showing coupling to both the adjacent proton (H4) and a through-space coupling to the ortho-fluorine atom. The H3 proton will exhibit the most complex splitting, coupling to H4, H6, and the fluorine atom. The H4 proton, flanked by two carbons, should appear as a triplet due to coupling with its two neighbors.

-

Benzylic Protons (δ ~3.88 ppm): The two protons of the aminomethyl (-CH₂NH₂) group are chemically equivalent and are expected to appear as a sharp singlet, as coupling to the amine protons is often not observed due to rapid quadrupole relaxation and exchange.[2]

-

Amine Protons (δ ~1.55 ppm): The primary amine protons typically appear as a broad singlet. Their chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[2]

-

Cyclopropyl Protons (δ 0.6-1.9 ppm): The cyclopropyl group protons have a characteristic upfield chemical shift due to the ring current effect of the strained three-membered ring. The single methine proton will be a multiplet, coupled to the four adjacent methylene protons. The two sets of methylene protons are diastereotopic and will appear as two distinct multiplets.

Sources

Solubility and stability of (5-Cyclopropyl-2-fluorophenyl)methanamine

An In-Depth Technical Guide to the Solubility and Stability of (5-Cyclopropyl-2-fluorophenyl)methanamine

Abstract

This compound is a key pharmaceutical intermediate, particularly in the development of kinase inhibitors for cancer therapy.[1] Its molecular architecture, featuring a cyclopropyl group for metabolic stability and a fluorophenyl ring for binding selectivity, presents unique challenges and opportunities in drug development.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and chemical stability. We will explore the theoretical basis for its behavior, present robust experimental protocols for its characterization, and discuss strategic approaches to formulation development. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and early-phase development of drug candidates incorporating this versatile moiety.

Physicochemical Characterization

A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock of successful drug development. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability.

Core Molecular Attributes

The structural features of this compound—a primary amine, a lipophilic cyclopropyl ring, and an electron-withdrawing fluorine atom on the phenyl ring—dictate its chemical personality.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | [1][2][3] |

| Molecular Weight | 165.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Predicted XlogP | 1.8 | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [1][3] |

XlogP is a computed measure of lipophilicity, a key indicator of a compound's solubility in non-polar environments and its ability to cross biological membranes. A value of 1.8 suggests moderate lipophilicity.

Solubility Profile: From Challenge to Solution

Aqueous solubility is a critical determinant of a drug's bioavailability for oral administration.[5] Many newly discovered chemical entities are hydrophobic, leading to poor dissolution and absorption.[5] The structure of this compound suggests that it may fall into this category, necessitating a detailed solubility assessment and the exploration of enhancement strategies.

Factors Influencing Solubility

-

pH-Dependent Solubility: The primary amine group (pKa estimated in the range of 9-10) is basic and will be protonated at physiological pH. This ionization significantly increases aqueous solubility. Therefore, the solubility of this compound is expected to be highly dependent on the pH of the medium, with greater solubility at lower pH values.

-

Lipophilicity: The cyclopropyl and fluorophenyl groups contribute to the molecule's hydrophobicity, which can limit its solubility in aqueous media.

-

Crystal Lattice Energy: If the compound is in a solid form (e.g., as a salt), the energy required to break its crystal lattice will impact its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[6][7]

Experimental Determination of Solubility

A multi-faceted approach is required to accurately characterize the solubility profile.

Protocol 1: Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility, ideal for early discovery phases.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), e.g., at 10 mM.

-

Aqueous Dilution: Add a small volume of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration. The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

-

Incubation: Shake the mixture at room temperature for a defined period (e.g., 1.5-2 hours).

-

Precipitate Removal: Separate any precipitated compound by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

Protocol 2: Thermodynamic Solubility Assay (Equilibrium)

This method determines the true equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of the solid compound (or a concentrated liquid) to a series of buffers across a relevant pH range (e.g., pH 2, 4.5, 6.8, 7.4, and 9).

-

Equilibration: Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

Solubility Enhancement Strategies

For poorly soluble compounds, various formulation strategies can be employed to improve bioavailability.[5][6][7][8][9]

-

pH Modification & Salt Formation: As a basic compound, the most direct way to increase aqueous solubility is through pH adjustment or salt formation.[6][7] Creating a hydrochloride (HCl) salt, for instance, can dramatically improve solubility and dissolution rate in acidic environments like the stomach.[10][11][12]

-

Co-solvents: The use of water-miscible organic solvents (co-solvents) like propylene glycol, ethanol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the solvent system.[5][8] This is a common and effective technique, particularly for parenteral formulations.[5]

-

Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) at a molecular level.[8] This can create an amorphous form of the drug, which circumvents the crystal lattice energy barrier, thereby enhancing solubility and dissolution.[8]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[6]

Stability Profile and Degradation Pathway Analysis

Ensuring the stability of an API is a regulatory mandate and a scientific necessity.[13] Forced degradation, or stress testing, is performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[13][14][15]

Predicted Chemical Liabilities

The structure of this compound suggests several potential points of instability:

-

Hydrolysis: While the C-F and cyclopropyl C-C bonds are generally stable, studies on similar molecules have shown that cyclopropyl amine moieties can be susceptible to hydrolytic degradation under high pH conditions.[16]

-

Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of imines, N-oxides, or hydroxylamines.[15] The benzylic carbon adjacent to the amine is also a potential site for oxidative degradation.[15]

-

Photodegradation: Aromatic systems and molecules with heteroatoms can be sensitive to light. The fluorophenyl ring could be susceptible to photolytic degradation upon exposure to UV or visible light.[14][15]

Comprehensive Forced Degradation Study Protocol

The goal of a forced degradation study is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the resulting impurities.[17]

Workflow for Forced Degradation and Stability Assessment

Caption: Workflow for a comprehensive forced degradation study.

Detailed Stress Conditions:

| Condition | Reagent/Setup | Typical Conditions | Rationale & Potential Products |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | To test stability in acidic environments. May lead to salt formation or, in extreme cases, ring opening of the cyclopropyl group. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | To test stability in alkaline environments. A key stressor for cyclopropyl amines, potentially leading to hydrolytic cleavage.[16] |

| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) | Room Temperature | Simulates oxidative stress. Primary amine can oxidize to imines, N-oxides, or other related species.[15][17] |

| Thermal Degradation | Oven (Dry Heat) | 60-80°C | Evaluates intrinsic thermal stability. Samples should be tested in both solid state and in solution.[14][15] |

| Photostability | ICH-compliant light chamber | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Assesses degradation upon light exposure. Aromatic systems are often susceptible.[14][17] |

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is required to separate and quantify the parent API from all potential degradation products and process impurities.

Core Technique: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability testing.

Protocol 3: Development of a Stability-Indicating HPLC Method

-

Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size), which is versatile for moderately polar compounds.

-

Mobile Phase Screening:

-

Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water to ensure good peak shape for the basic amine.

-

Organic Phase (B): Acetonitrile or Methanol.

-

-

Gradient Optimization: Develop a gradient elution method (e.g., 5% to 95% B over 20-30 minutes) to ensure separation of the main peak from all degradation products generated during the forced degradation study.

-

Wavelength Selection: Use a photodiode array (PDA) detector to monitor the peak purity and select an optimal wavelength (e.g., 220 or 254 nm) for detection.[10]

-

Method Validation (ICH Q2(R1)): Once developed, the method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is proven by demonstrating that the API peak is resolved from all degradant peaks.

Structural Elucidation: LC-MS/MS

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of each impurity and fragment it (MS/MS) to gain structural information, which is crucial for elucidating the degradation pathway.

Analytical Workflow for Stability Indicating Method Development

Caption: Systematic workflow for developing and validating a stability-indicating analytical method.

Formulation and Stabilization Strategies

The data gathered from solubility and stability studies directly inform the development of a stable and bioavailable drug product.

-

Salt Selection and pH Control: As indicated by studies on similar cyclopropyl amines, controlling the microenvironmental pH is critical to prevent base-catalyzed degradation.[16] Selecting an appropriate salt form (e.g., hydrochloride or benzoate) can lock the API into a more stable, lower pH state within the solid dosage form.[16]

-

Excipient Compatibility: All excipients must be tested for compatibility with the API. Basic excipients should be avoided if the API is susceptible to high pH degradation. Antioxidants may be included if oxidative degradation is identified as a primary pathway.

-

Packaging and Storage: To mitigate photolytic degradation, the final product should be packaged in light-resistant containers (e.g., amber bottles or opaque blister packs). Protection from humidity may also be necessary, dictating the need for desiccants or moisture-proof packaging.

By systematically evaluating the solubility and stability of this compound, development teams can proactively address potential liabilities, select an optimal formulation strategy, and ensure the delivery of a safe, stable, and efficacious therapeutic agent.

References

-

This compound. MySkinRecipes. [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

-

Techniques for solubility enhancement of poorly soluble drugs: An overview. (2015). ResearchGate. [Link]

-

Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

-

A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (2017). PubMed Central. [Link]

-

REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. [Link]

-

This compound. Lead Sciences. [Link]

-

Forced degradation studies. (2016). MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2016). National Institutes of Health. [Link]

-

Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

5-Cyclopropyl-2-fluoropyridine. PubChem. [Link]

-

This compound (C10H12FN). PubChemLite. [Link]

-

The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). PubMed. [Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2015). PubMed Central. [Link]

-

Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984). PubMed. [Link]

-

Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. (2015). PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. PubChemLite - this compound (C10H12FN) [pubchemlite.lcsb.uni.lu]

- 5. ijpbr.in [ijpbr.in]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmasm.com [pharmasm.com]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Ascendance of (5-Cyclopropyl-2-fluorophenyl)methanamine: A Cornerstone for Next-Generation Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Unique Building Block

In the intricate landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a program's ultimate success. Among the vast arsenal of available synthons, (5-Cyclopropyl-2-fluorophenyl)methanamine has emerged as a privileged scaffold, particularly in the design of targeted therapies for oncology and neurological disorders. This guide provides an in-depth technical analysis of this building block, elucidating the synergistic contributions of its constituent parts—the cyclopropyl ring, the ortho-fluorine atom, and the benzylic amine—and showcasing its application in the development of pioneering therapeutics. For researchers and drug development professionals, a comprehensive understanding of this moiety is not merely advantageous; it is essential for navigating the complexities of contemporary medicinal chemistry.

The strategic incorporation of the 5-cyclopropyl-2-fluorophenyl motif is predicated on a confluence of desirable physicochemical and pharmacological properties. The cyclopropyl group, a small, strained carbocycle, offers a unique spatial arrangement and electronic character that can enhance metabolic stability, improve binding affinity, and fine-tune lipophilicity.[1] Concurrently, the strategic placement of a fluorine atom at the ortho position to the aminomethyl group profoundly influences the molecule's conformational preferences and electronic properties, often leading to enhanced target engagement and improved pharmacokinetic profiles. This guide will delve into the synthetic pathways to access this key building block, explore its role in the context of specific drug targets, and provide detailed protocols for its utilization in drug discovery workflows.

I. The Architectural Significance of this compound

The efficacy of this compound as a building block stems from the unique and complementary properties of its three key structural features:

-

The Cyclopropyl Group: This small, rigid ring system is more than a simple lipophilic appendage. Its high degree of sp3 character within a constrained framework allows for precise vectoral projection of substituents into binding pockets, often leading to enhanced potency. Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This inherent metabolic stability is a significant advantage in designing drugs with favorable pharmacokinetic profiles.

-

The 2-Fluoro Substituent: The placement of a fluorine atom ortho to the aminomethyl group introduces several critical effects. Its high electronegativity can lead to favorable electrostatic interactions with the target protein. Moreover, the fluorine atom can modulate the pKa of the adjacent amine, influencing its ionization state at physiological pH and thereby affecting its binding and solubility characteristics. From a conformational standpoint, the ortho-fluoro group can restrict the rotation of the aminomethyl group, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

-

The Phenylmethanamine Core: This benzylic amine provides a versatile handle for further chemical elaboration. It serves as a key attachment point for building out the rest of the drug molecule, allowing for the introduction of various pharmacophoric elements to achieve desired target engagement and selectivity.

These features combine to create a building block that is not merely a passive scaffold but an active contributor to the overall pharmacological profile of the final drug candidate.

II. Synthetic Strategies and Methodologies

The synthesis of this compound and its precursors can be approached through several strategic routes. A common and effective method involves a Suzuki-Miyaura coupling reaction, followed by functional group manipulations to install the aminomethyl moiety.

Protocol 1: Synthesis of the Precursor 5-Cyclopropyl-2-fluoroaniline

A key intermediate in the synthesis of the title compound is 5-cyclopropyl-2-fluoroaniline. This can be efficiently prepared via a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromo-2-fluoroaniline and a cyclopropylboronic acid derivative.[2]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-2-fluoroaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh3)4 (0.05 eq) and a base like sodium carbonate (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-cyclopropyl-2-fluoroaniline.

Protocol 2: Conversion to this compound

From 5-cyclopropyl-2-fluoroaniline, the aminomethyl group can be introduced through a variety of standard synthetic transformations. One common approach involves the conversion of the aniline to a nitrile, followed by reduction.

Reaction Scheme:

Step-by-Step Methodology:

-

Diazotization and Sandmeyer Reaction: Convert the 5-cyclopropyl-2-fluoroaniline to the corresponding diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at 0 °C. Subsequently, treat the diazonium salt with a cyanide source, such as copper(I) cyanide, to yield 5-cyclopropyl-2-fluorobenzonitrile.

-

Nitrile Reduction: Reduce the resulting nitrile to the primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent or by catalytic hydrogenation using a catalyst like Raney nickel.

-

Work-up and Purification: After the reduction is complete, carefully quench the reaction and perform an appropriate work-up to isolate the crude this compound. Purify the product by distillation or column chromatography to obtain the desired building block.

III. Applications in Drug Discovery: Case Studies

The strategic deployment of the this compound scaffold and its close analogs has been instrumental in the development of several innovative drug candidates targeting challenging disease pathways.

Case Study 1: KRAS G12C Inhibition in Oncology

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered "undruggable."[3][4] The discovery of a covalent binding pocket in the KRAS G12C mutant protein opened the door for the development of targeted inhibitors.[5][6] Sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor, features a core structure that, while not identical, shares key principles with our topic building block, highlighting the value of the cyclopropyl and fluorophenyl combination in this target class.[6]

The this compound moiety provides an ideal framework for orienting the reactive acrylamide warhead that covalently modifies the mutant cysteine residue in KRAS G12C. The cyclopropyl group can occupy a hydrophobic pocket, while the fluorophenyl ring engages in favorable interactions with the protein surface.

Signaling Pathway of KRAS G12C and Inhibition by Sotorasib (AMG 510):

Caption: KRAS G12C signaling pathway and its inhibition by Sotorasib.

Quantitative Data for Sotorasib (AMG 510):

| Parameter | Value | Reference |

| Target | KRAS G12C | [6] |

| Mechanism | Covalent, Irreversible Inhibitor | [6] |

| Clinical Indication | NSCLC with KRAS G12C mutation | [7] |

| Objective Response Rate (Phase 2) | 37.1% | [7] |

| Disease Control Rate (Phase 2) | 80.6% | [7] |

| Median Progression-Free Survival | 6.8 months | [7] |

Case Study 2: Targeting Mitosis with Kinesin Spindle Protein (KSP) Inhibitors

Filanesib (ARRY-520) is an inhibitor of the kinesin spindle protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[8][9] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells.[10] While the exact structure of Filanesib is different, related cyclopropylamine-containing compounds have been explored in this area, demonstrating the utility of this building block in designing potent and selective KSP inhibitors.[11]

Experimental Workflow for Evaluating KSP Inhibitors:

Caption: A typical workflow for the preclinical evaluation of KSP inhibitors.

Quantitative Data for Filanesib (ARRY-520):

| Parameter | Value | Reference |

| Target | Kinesin Spindle Protein (KSP) | [9] |

| IC50 (Human KSP) | 6 nM | [11] |

| Mechanism | Selective, Noncompetitive Inhibitor | [9] |

| Clinical Development | Phase 1 and 2 trials in solid tumors and multiple myeloma | [8][12] |

IV. Future Perspectives and Conclusion

The this compound building block represents a powerful tool in the medicinal chemist's armamentarium. Its unique combination of a metabolically robust, conformationally defined cyclopropyl group and an electronically influential ortho-fluoro substituent provides a solid foundation for the design of highly potent and selective drug candidates. The successful application of analogous structures in challenging therapeutic areas like KRAS-mutant cancers underscores the immense potential of this scaffold.

As our understanding of disease biology deepens and new drug targets emerge, the demand for sophisticated, highly functionalized building blocks will continue to grow. The principles of rational drug design, exemplified by the strategic use of moieties like this compound, will be paramount in developing the next generation of life-saving medicines. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this key building block, with the aim of empowering researchers to leverage its full potential in their drug discovery endeavors.

V. References

-

Google Patents. (n.d.). US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine. Retrieved from

-

Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Retrieved from

-

Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine. Retrieved from

-

Cheng, J., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 11(15), 2345-2355. Retrieved from [Link]

-

European Patent Office. (n.d.). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved from [Link]

-

Google Patents. (n.d.). Preparation of alpha-cyclopropyl carbonyl-2-benzyl-fluorobenzyl halogen. Retrieved from

-

Woessner, R., et al. (2015). First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 75(2), 337-347. Retrieved from [Link]

-

Canon, J., et al. (2019). Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 62(23), 10768-10784. Retrieved from [Link]

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study of Filanesib (ARRY-520) and Carfilzomib in Patients With Advanced Multiple Myeloma. Retrieved from [Link]

-

Zhou, H. J., et al. (2013). Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells. Leukemia Research, 37(10), 1297-1304. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy. PubMed Central. Retrieved from [Link]

-

Canon, J., et al. (2019). Discovery of a covalent inhibitor of KRASG12C (AMG 510) for the treatment of solid tumors. Journal of Medicinal Chemistry, 62(23), 10768-10784. Retrieved from [Link]

-

Berlin, J., et al. (2022). Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors. Investigational New Drugs, 40(3), 519-528. Retrieved from [Link]

-

Bixby, D. L., et al. (2012). A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias. Cancer, 118(14), 3536-3545. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways. PubMed Central. Retrieved from [Link]

-

Patsnap Synapse. (n.d.). What are the therapeutic candidates targeting KRAS G12C? Retrieved from [Link]

-

Tunquist, B. J., et al. (2010). ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models. Anticancer Research, 30(9), 3401-3410. Retrieved from [Link]

-

Frontiers. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Retrieved from [Link]

-

ResearchGate. (n.d.). Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by.... Retrieved from [Link]

-

Shah, J. J., et al. (2010). A Phase I/II Trial of the KSP Inhibitor ARRY-520 In Relapsed/Refractory Multiple Myeloma. Blood, 116(21), 978. Retrieved from [Link]

-

OncoKB™. (n.d.). Somatic KRAS G12C. Retrieved from [Link]

-

MDPI. (n.d.). The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. Biomolecules, 12(4), 462. Retrieved from [Link]

-

Shah, J. J., et al. (2015). The AfFIRM Study: A multicenter phase 2 study of single-agent filanesib (ARRY-520) in patients with advanced multiple myeloma. Journal of Clinical Oncology, 33(15_suppl), 8524-8524. Retrieved from [Link]

-

Amgen. (2021, January 28). Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CRISPR-suppressor scanning reveals a nonenzymatic role of LSD1 in AML. PubMed Central. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Understanding the role of LSD1 in cellular processes and disease. Retrieved from [Link]

-

Clinicaltrials.eu. (n.d.). K-ras gene mutation – Overview of Information and Clinical Research. Retrieved from [Link]

-

Shah, J. J., et al. (2011). The Novel KSP Inhibitor ARRY-520 Demonstrates Single-Agent Activity in Refractory Myeloma. Blood, 118(21), 2935. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 5-Cyclopropyl-2-fluoroaniline|C9H10FN|RUO [benchchem.com]

- 3. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. amgen.com [amgen.com]

- 8. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

The Cyclopropylamine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropylamine moiety, a small, strained three-membered ring bearing an amino group, has emerged as a "privileged" structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties impart favorable pharmacological characteristics to a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacological activities of cyclopropylamine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and key applications in drug development. We will explore their roles as enzyme inhibitors, particularly for monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1), as well as their incorporation into antibacterial and anticancer agents. Furthermore, this guide will address the metabolic liabilities associated with the cyclopropylamine ring, offering insights into strategies for mitigating potential toxicity. Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided to equip researchers with the practical knowledge to explore this versatile chemical scaffold.

Introduction: The Allure of the Strained Ring

The cyclopropane ring, with its C-C-C bond angles compressed to 60°, possesses significant ring strain. This inherent strain endows cyclopropylamine derivatives with unique electronic and conformational properties that are highly attractive for drug design. The cyclopropyl group can act as a bioisostere for other functionalities, such as a vinyl or phenyl group, while offering a more rigid and defined three-dimensional structure. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

The primary amine of cyclopropylamine is a key functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation. The combination of the strained ring and the reactive amine group has led to the development of a diverse array of bioactive molecules with applications spanning multiple therapeutic areas.

Key Pharmacological Activities and Mechanisms of Action

Cyclopropylamine derivatives exhibit a broad spectrum of pharmacological activities, primarily driven by their ability to act as potent enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: A Classic Antidepressant Strategy

Cyclopropylamines are perhaps most famously known for their role as monoamine oxidase (MAO) inhibitors. MAOs are a family of flavin-dependent enzymes responsible for the oxidative deamination of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for their antidepressant effects.

Tranylcypromine , a non-selective, irreversible MAO inhibitor, is a classic example of a cyclopropylamine-containing drug used for the treatment of major depressive disorder.[1][2][3][4]

Mechanism of Irreversible MAO Inhibition:

The cyclopropylamine moiety is a mechanism-based inactivator of MAO. The proposed mechanism involves the enzyme's flavin adenine dinucleotide (FAD) cofactor.

Caption: Mechanism of MAO inactivation by a cyclopropylamine derivative.

The process begins with the binding of the cyclopropylamine inhibitor to the active site of MAO. A single electron transfer (SET) from the nitrogen atom of the cyclopropylamine to the oxidized FAD cofactor generates a highly reactive aminium radical cation. This intermediate undergoes rapid ring opening of the strained cyclopropane ring to form a carbon-centered radical, which then covalently bonds to the FAD cofactor, leading to the irreversible inactivation of the enzyme.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Approach to Cancer Therapy

Lysine-specific demethylase 1 (LSD1), another FAD-dependent amine oxidase, has emerged as a promising target in oncology. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in epigenetic regulation of gene expression. Overexpression of LSD1 has been implicated in various cancers.

The structural and mechanistic similarities between MAO and LSD1 have led to the exploration of cyclopropylamine-based MAO inhibitors as potential LSD1 inhibitors. Indeed, tranylcypromine has been shown to be a potent, irreversible inhibitor of LSD1.[5][6] This has spurred the development of novel cyclopropylamine derivatives with improved potency and selectivity for LSD1 as anticancer agents.[7]

Mechanism of LSD1 Inhibition:

The mechanism of LSD1 inhibition by cyclopropylamine derivatives mirrors that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor.[8]

Caption: Covalent inactivation of LSD1 by a cyclopropylamine inhibitor.

Antibacterial Activity: The Fluoroquinolone Connection

The cyclopropylamine moiety is a key structural feature in many synthetic fluoroquinolone antibiotics, such as ciprofloxacin.[9] These broad-spectrum antibacterial agents target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The cyclopropyl group at the N-1 position of the quinolone core is crucial for their potent antibacterial activity and pharmacokinetic properties.

Structure-Activity Relationship of Fluoroquinolones:

The SAR of fluoroquinolones is well-established. Key structural features contributing to their activity are summarized in the table below.

| Position | Substituent | Impact on Activity |

| N-1 | Cyclopropyl | Enhances overall antibacterial potency and broadens the spectrum of activity. |

| C-6 | Fluoro | Crucial for potent activity against Gram-negative bacteria. |

| C-7 | Piperazinyl or other cyclic amines | Modulates spectrum of activity and pharmacokinetic properties. |

| C-8 | Methoxy or Halogen | Influences activity against Gram-positive bacteria and can reduce photosensitivity. |

Cytochrome P450 Inhibition and Metabolic Considerations

While the reactivity of the cyclopropylamine ring is beneficial for its therapeutic effects, it can also lead to undesirable metabolic outcomes. Cyclopropylamine derivatives can act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism.[10][11][12]

Mechanism of CYP450 Inhibition:

Similar to MAO and LSD1, the inactivation of CYP enzymes by cyclopropylamines can proceed through a ring-opening mechanism initiated by single-electron transfer from the nitrogen atom to the activated heme iron of the CYP enzyme.[12] This generates a reactive carbon-centered radical that can covalently modify the enzyme, leading to its inactivation.

Metabolic Activation and Toxicity:

The metabolic activation of the cyclopropylamine moiety can also lead to the formation of reactive metabolites that can cause toxicity. A notable example is the hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin .[13][14][15][16] The oxidation of the cyclopropylamine ring can lead to the formation of a reactive α,β-unsaturated aldehyde, which can form covalent adducts with cellular macromolecules, leading to cellular damage.

Caption: Metabolic activation of cyclopropylamines leading to toxicity.

Strategies to Mitigate Reactive Metabolite Formation:

Several strategies can be employed during drug design to minimize the risk of reactive metabolite formation from cyclopropylamine-containing compounds:

-

Blocking Metabolic Hotspots: Introducing substituents at or near the site of metabolic activation can sterically hinder the enzymatic reaction.

-

Modulating Electronic Properties: Altering the electronic properties of the molecule can make the cyclopropylamine moiety less susceptible to oxidation.

-

Introducing Alternative Metabolic Pathways: Designing the molecule to have other, safer metabolic pathways can divert metabolism away from the formation of reactive species.[17][18][19]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of cyclopropylamine derivatives.

Synthesis of a Tranylcypromine Analog

The following is a general procedure for the synthesis of a para-substituted tranylcypromine analog, which can be adapted for various derivatives.[1][11][20]

Protocol 3.1.1: Synthesis of a Tranylcypromine Analog

-

Horner-Wadsworth-Emmons Olefination: React a para-substituted benzaldehyde with a phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) to form the corresponding cinnamate derivative.

-

Johnson-Corey-Chaykovsky Cyclopropanation: Treat the cinnamate derivative with trimethylsulfoxonium iodide and a strong base (e.g., NaH) in an anhydrous solvent (e.g., DMSO) to form the cyclopropyl ester.

-

Ester Hydrolysis: Hydrolyze the cyclopropyl ester to the corresponding carboxylic acid using a base (e.g., NaOH) in a mixture of water and an organic solvent (e.g., methanol).

-

Curtius Rearrangement: Convert the carboxylic acid to the corresponding isocyanate via an acyl azide intermediate using diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene). Subsequent heating in the presence of an alcohol (e.g., tert-butanol) will yield the Boc-protected amine.

-

Boc Deprotection: Remove the Boc protecting group using a strong acid (e.g., 4 M HCl in 1,4-dioxane) in an anhydrous solvent (e.g., DCM) to yield the final tranylcypromine analog as its hydrochloride salt.[1]

Pharmacological Evaluation

Protocol 3.2.1: In Vitro MAO Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a commercially available, homogeneous, luminescent assay for measuring MAO activity.[12][21][22][23][24]

Materials:

-

MAO-Glo™ Assay Kit (containing MAO substrate, reaction buffers, and Luciferin Detection Reagent)

-

Recombinant human MAO-A and MAO-B enzymes

-

Test compounds (cyclopropylamine derivatives)

-

Positive control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare the MAO substrate, reaction buffers, and Luciferin Detection Reagent according to the kit manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of the test compounds and positive controls in the appropriate reaction buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions.

-

Pre-incubation: Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Signal Generation: Stop the reaction and generate the luminescent signal by adding the Luciferin Detection Reagent to each well.

-

Luminescence Measurement: After a brief incubation to stabilize the signal (e.g., 20 minutes), measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Protocol 3.2.2: In Vitro LSD1 Inhibition Assay

Several assay formats are available for measuring LSD1 activity, including fluorescence-based and luminescence-based assays.[14][25][26][27][28] The following is a general protocol for a fluorescence-based assay.

Materials:

-

Recombinant human LSD1 enzyme

-

Histone H3 peptide substrate (e.g., H3K4me2)

-

Horseradish peroxidase (HRP)

-

Fluorogenic HRP substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

Test compounds

-

Positive control inhibitor (e.g., tranylcypromine)

-

Assay buffer

-

Black, opaque 96-well or 384-well plates

-

Fluorescence microplate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds and positive control in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of the microplate, add the LSD1 enzyme, HRP, and the test compound dilutions.

-

Pre-incubation: Pre-incubate the enzyme and inhibitors for a specified time at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the histone H3 peptide substrate and the fluorogenic HRP substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation/590 nm emission for ADHP).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3.2.3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[4][8][29][30]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The cyclopropylamine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its unique structural and electronic properties have been successfully exploited to develop potent and selective inhibitors of key enzymes involved in various diseases. The well-established roles of cyclopropylamine derivatives as MAO and LSD1 inhibitors highlight their potential in treating depression and cancer. Furthermore, their incorporation into fluoroquinolone antibiotics has provided a powerful class of antibacterial agents.

However, the inherent reactivity of the cyclopropylamine moiety also presents challenges, particularly concerning metabolic activation and potential toxicity. A thorough understanding of the metabolic pathways and the mechanisms of toxicity is crucial for the rational design of safer and more effective cyclopropylamine-based drugs. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of structurally diverse cyclopropylamine derivatives. Additionally, the application of computational modeling and predictive toxicology tools will be instrumental in designing compounds with improved safety profiles. The continued exploration of the pharmacological potential of this remarkable scaffold promises to yield new and innovative therapies for a wide range of human diseases.

References

-

Tranylcypromine. Wikipedia. [Link]

-

What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. 2024-07-17. [Link]

-

Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. 2025-03-02. [Link]

-

trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry - ACS Publications. [Link]

-

Tranylcypromine (oral route). Mayo Clinic. [Link]

-

Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PMC - NIH. [Link]

-

Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub. 2021-04-07. [Link]

-

5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. [Link]

-

MAO-Glo™ Assay Protocol. Promega GmbH. [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF - ResearchGate. 2025-08-10. [Link]

-

Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. PubMed. [Link]

-

Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. 2024-04-16. [Link]

-

cis-cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases. Sci-Hub. [Link]

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine,. Biochemistry - ACS Publications. [Link]

-

Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. PubMed. 2007-12-15. [Link]

-

General method for the synthesis of tranylcypromine. Reagents and.... ResearchGate. [Link]

-

WO/2021/047166 METHOD FOR SYNTHESIZING TRANYLCYPROMINE INTERMEDIATE. [Link]

-

EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek. [Link]

-

A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. 2025-10-16. [Link]

-

Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers. 2017-01-30. [Link]

-

In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. PubMed. 2008-02-26. [Link]

-

Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. NIH. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021-07-02. [Link]

-

SAR of Quinolones. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology - ACS Publications. [Link]

-

Deleterious effects of reactive metabolites. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. promega.com [promega.com]

- 13. criver.com [criver.com]

- 14. epigentek.com [epigentek.com]

- 15. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MAO-Glo™ Assay Protocol [promega.com]

- 22. Assay in Summary_ki [bindingdb.org]

- 23. promega.com [promega.com]

- 24. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

- 26. epigentek.com [epigentek.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]

- 29. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

Structure-activity relationship (SAR) studies of fluorinated phenylcyclopropylamines

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluorinated Phenylcyclopropylamines as Monoamine Oxidase Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract